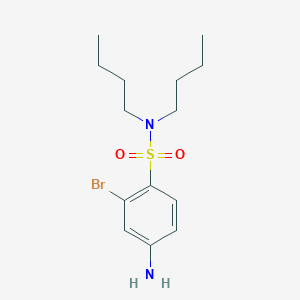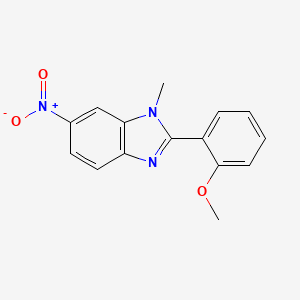
Ethyl 2-(3,3-dimethylbutylamino)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3,3-dimethylbutylamino)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with an ethyl ester group at the 3-position and a 3,3-dimethylbutylamino group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,3-dimethylbutylamino)pyridine-3-carboxylate typically involves the reaction of 2-chloronicotinic acid with 3,3-dimethylbutylamine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3,3-dimethylbutylamino)pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Ethyl 2-(3,3-dimethylbutylamino)pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3,3-dimethylbutylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-picolinate: Similar structure with an ethyl ester group at the 2-position of the pyridine ring.
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Contains a thieno[2,3-b]pyridine ring system with a carboxylate group.
Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate: Features an imidazo[1,5-a]pyrimidine ring with an ethyl ester group.
Uniqueness
Ethyl 2-(3,3-dimethylbutylamino)pyridine-3-carboxylate is unique due to the presence of the 3,3-dimethylbutylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential as a lead compound in drug development.
Propriétés
Formule moléculaire |
C14H22N2O2 |
|---|---|
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
ethyl 2-(3,3-dimethylbutylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H22N2O2/c1-5-18-13(17)11-7-6-9-15-12(11)16-10-8-14(2,3)4/h6-7,9H,5,8,10H2,1-4H3,(H,15,16) |
Clé InChI |
ZBEUMRFQRWVTDH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=CC=C1)NCCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, 2-[(1-naphthalenylmethyl)thio]-](/img/structure/B13877915.png)
![(2S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-(4-nitrophenyl)butanoic acid](/img/structure/B13877923.png)
![(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol](/img/structure/B13877925.png)
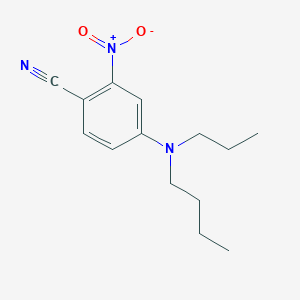
![N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13877932.png)
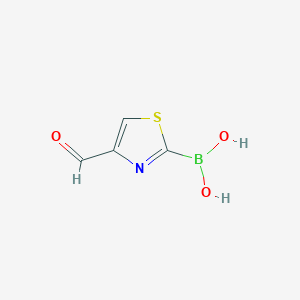

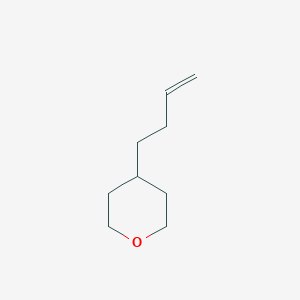

![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)
